Hericenone D
Overview
Description
Hericenone D is a bioactive compound found in the fruiting body of Hericium erinaceus, a medicinal mushroom commonly known as lion's mane mushroom. This natural product has attracted considerable attention due to its potential therapeutic properties, particularly for neurological disorders. The purpose of
Scientific Research Applications
Neuroprotective and Nerve Growth Factor-Stimulating Properties
Hericenone D, found in the mushroom Hericium erinaceum, exhibits properties that stimulate the synthesis of Nerve Growth Factor (NGF). This is significant because NGF plays a crucial role in the growth, maintenance, and survival of nerve cells, including brain cells. The stimulation of NGF synthesis by this compound suggests its potential application in treating or preventing neurodegenerative diseases and in aiding nerve regeneration (Kawagishi et al., 1991).
Anti-Inflammatory Effects
Research indicates that this compound, along with other compounds from Hericium erinaceum, demonstrates anti-inflammatory properties. This is particularly notable in inhibiting the production of nitric oxide in cell cultures, suggesting its potential use in treatments to reduce inflammation (Lee et al., 2016).
Inhibitory Activity Against Cellular Senescence
This compound shows inhibitory effects on adriamycin-induced cellular senescence in human umbilical vascular endothelial cells. This property highlights its potential application in anti-aging therapies and in the treatment of age-related diseases (Noh et al., 2015).
Potential in Treating or Preventing Dementia
Due to its ability to stimulate NGF synthesis, this compound has been suggested as useful in treating and preventing dementia. The role of NGF in maintaining and supporting neural networks makes this compound a compound of interest for cognitive health and neurodegenerative conditions (Ma et al., 2010).
Neurotrophic Effects in Combination with NGF
While this compound itself does not directly induce neurite outgrowth, it can potentiate the effects of NGF in this process. This synergistic effect with NGF highlights its potential in enhancing neural health and could be significant in developing treatments for various neural conditions (Phan et al., 2014).
Anti-Platelet Aggregation Properties
This compound exhibits selective inhibition of collagen-induced platelet aggregation. This property positions it as a potential novel compound for antithrombotic therapy, offering an alternative mechanism for preventing vascular diseases like myocardial infarction and stroke (Mori et al., 2010).
Neuroprotective Effects Against Endoplasmic Reticulum Stress
This compound and its derivatives have shown neuroprotective effects against endoplasmic reticulum (ER) stress-dependent cell death. This suggests the potential of this compound in developing pharmacologically useful substances for treating ER stress-related diseases (Kobayashi et al., 2021).
properties
IUPAC Name |
[4-[(2E)-3,7-dimethyl-5-oxoocta-2,6-dienyl]-2-formyl-3-hydroxy-5-methoxyphenyl]methyl octadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H58O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-36(40)43-28-31-26-35(42-5)33(37(41)34(31)27-38)23-22-30(4)25-32(39)24-29(2)3/h22,24,26-27,41H,6-21,23,25,28H2,1-5H3/b30-22+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJZNRQMSBGEOJ-JBASAIQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1=CC(=C(C(=C1C=O)O)CC=C(C)CC(=O)C=C(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1=CC(=C(C(=C1C=O)O)C/C=C(\C)/CC(=O)C=C(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H58O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301112740 | |
Record name | [4-[(2E)-3,7-Dimethyl-5-oxo-2,6-octadien-1-yl]-2-formyl-3-hydroxy-5-methoxyphenyl]methyl octadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301112740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Hericenone D | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039139 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
137592-04-2 | |
Record name | [4-[(2E)-3,7-Dimethyl-5-oxo-2,6-octadien-1-yl]-2-formyl-3-hydroxy-5-methoxyphenyl]methyl octadecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137592-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-[(2E)-3,7-Dimethyl-5-oxo-2,6-octadien-1-yl]-2-formyl-3-hydroxy-5-methoxyphenyl]methyl octadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301112740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hericenone D | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039139 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
41 - 43 °C | |
Record name | Hericenone D | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039139 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential benefits of Hericenone D according to the provided research?
A1: While the provided research doesn't specifically focus on this compound's effects, it highlights the neuroprotective potential of Hericium erinaceus extracts containing this compound. One study found that these extracts, standardized to contain this compound among other compounds, were able to partially improve age-related decline in locomotor performance in mice. [] Additionally, the extracts showed positive effects on cerebellar health in aged mice, including reducing inflammation and oxidative stress. []
Q2: Are there other compounds found in Hericium erinaceus that exhibit biological activity?
A2: Yes, Hericium erinaceus contains several bioactive compounds. The provided research mentions Erinacine A, Hericenone C, and L-ergothioneine alongside this compound. [] Additionally, another study focuses on isolating and identifying compounds unique to a related species, Hericium novae-zealandiae. [] Furthermore, research has identified ergosterol peroxide, a compound found in Hericium erinaceus, as a potential agent against cellular senescence, particularly in human umbilical vein endothelial cells (HUVECs). []
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